molecular formula C3H3ClO2 B1581750 2-Oxopropanoyl chloride CAS No. 5704-66-5

2-Oxopropanoyl chloride

Cat. No. B1581750
CAS RN: 5704-66-5
M. Wt: 106.51 g/mol
InChI Key: AUUTXOKCFQTKPL-UHFFFAOYSA-N
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Description

2-Oxopropanoyl chloride, also known as Pyruvyl chloride or 2-oxo-propionyl chloride, is a chemical compound with the molecular formula C3H3ClO2 . It has an average mass of 106.508 Da and a mono-isotopic mass of 105.982155 Da .


Molecular Structure Analysis

The molecular structure of 2-Oxopropanoyl chloride consists of three carbon atoms, three hydrogen atoms, one chlorine atom, and two oxygen atoms . The detailed 3D structure can be viewed using specific software .


Physical And Chemical Properties Analysis

2-Oxopropanoyl chloride has a molecular weight of 106.508 g/mol . More detailed physical and chemical properties such as density, melting point, and boiling point may be available in specialized chemical databases or literature.

Scientific Research Applications

Synthesis of Heterocyclic Compounds

2-Oxopropanoyl chloride has been utilized in the synthesis of various heterocyclic compounds. For instance, 2-arylhydrazonopropanals, which are derivatives of 2-oxopropanoyl chloride, have been employed in creating a range of heterocyclic structures like 2-arylhydrazonoimino propanones, 1,2,4-trizolo[4,3-a]pyrimidines, and pyridopyridazine hydrazones. These compounds have significant importance in medicinal chemistry and drug development due to their diverse biological activities (Al‐Zaydi, Borik, & Elnagdi, 2003).

Organic Chemistry and Synthesis

2-Oxopropanoyl chloride plays a critical role in organic chemistry, particularly in the synthesis of various organic compounds. For example, it has been used in the preparation of functionalized 2-substituted allyl bromides and chlorides from carboxylic esters. This process involves multiple steps, including the transformation of carboxylic esters to 1-substituted cyclopropanols, followed by halide displacement. Such methodologies are essential in creating complex organic molecules used in pharmaceuticals and other chemical industries (Kulinkovich, Kozyrkov, Bekish, Matiushenkov, & Lysenko, 2005).

Molecular Engineering

In the field of molecular engineering, 2-oxopropanoyl chloride derivatives have been utilized in the development of liquid crystal polymers. These polymers have applications in various advanced materials due to their unique properties. For example, copolymers containing 2-oxopropanoyl chloride derivatives exhibit enantiotropic nematic mesophases and are used in creating materials with specific optical and thermal properties (Percec & Lee, 1991).

Safety And Hazards

2-Oxopropanoyl chloride is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It’s flammable and harmful if swallowed. It can cause severe skin burns, eye damage, and may cause respiratory irritation . It’s recommended to handle this chemical with appropriate safety measures, including wearing protective gloves, clothing, and eye/face protection .

properties

IUPAC Name

2-oxopropanoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3ClO2/c1-2(5)3(4)6/h1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUUTXOKCFQTKPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20334733
Record name 2-oxopropanoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20334733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

106.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Oxopropanoyl chloride

CAS RN

5704-66-5
Record name 2-oxopropanoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20334733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-oxopropanoyl chloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
20
Citations
S Min, SV More, JY Park, SB Jeon, SY Park, EJ Park… - Molecules, 2014 - mdpi.com
… After pyruvic acid 1 was converted to 2-oxopropanoyl chloride 2 using α,α-dichloromethyl methyl ether, the resulting 2-oxopropanoyl chloride 2 was reacted with ethanethiol to produce …
Number of citations: 18 www.mdpi.com
RM Adlington, AGM Barrett - Accounts of Chemical Research, 1983 - ACS Publications
… iV-Cyclohexyl-2oxopropanamide, which is readily available from cyclohexyl isocyanide and acetyl chloride26 or from cyclohexylamine and 2-oxopropanoyl chloride, condensed cleanly …
Number of citations: 246 pubs.acs.org
Y Zhao, K Han, X Ma - ACS Earth and Space Chemistry, 2020 - ACS Publications
… IM15 results in the production of P3 (2-oxopropanoyl chloride) and IM16. This process has a … , and P8 (3-hydroxy-2-oxopropanoyl chloride). Details of the subsequent reaction processes …
Number of citations: 1 pubs.acs.org
JY Park, BW Kim, SJ Kwon, DK Choi… - Letters in Drug …, 2015 - ingentaconnect.com
… To a solution of the appropriate nucleophile (ethylamine, diethylamine and ethanethiol) and triethylamine (TEA) in dichloromethane (40 mL) at 0 C, 2-oxopropanoyl chloride was added. …
Number of citations: 3 www.ingentaconnect.com
Y Zhao, S Zou, YY Jiang, S Bi - RSC advances, 2017 - pubs.rsc.org
… The second channel proceeds through the C 2 –C 5 bond rupture to produce 2-oxopropanoyl chloride (Pb3) and IMa9. The energy barrier and the exothermic heat of this process is …
Number of citations: 5 pubs.rsc.org
FC Wang, B Peng, SL Cao, HY Li, XL Yuan… - Bioorganic …, 2020 - Elsevier
… Intermediate 1 reacted with 2-oxopropanoyl chloride, prepared from reaction of 2-oxopropanoic acid and thionyl chloride in dichloromethane (DCM), to give 5-methyl-2-(2-…
Number of citations: 15 www.sciencedirect.com
HK Lee, JY Park, H Lee, ID Kim, SW Kim, SH Yoon… - …, 2019 - Springer
Ethyl pyruvate (EP) is a simple aliphatic ester of pyruvic acid and has been shown to have protective properties, which have been attributed to its anti-inflammatory, anti-oxidative, and …
Number of citations: 7 link.springer.com
TF Schlaf - 1974 - search.proquest.com
Xerox University Microfilms Page 1 INFORMATION TO USERS This material was produced from a microfilm copy of the original document. While the most advanced technological …
Number of citations: 3 search.proquest.com
HK Lee, ID Kim, SW Kim, H Lee, JY Park, SH Yoon… - Scientific Reports, 2017 - nature.com
… 2-Oxopropanoyl chloride (2), which was prepared from pyruvic acid (1) and α,α-dichloromethyl methyl ether, was added to a solution of ethylamine (1a), diethylamine (1b), or …
Number of citations: 19 www.nature.com
NW Perry - 2017 - repository.lib.ncsu.edu
… Synthesis of 3-(3,5-dibromo-4-methoxyphenyl)-2-oxopropanoyl chloride (9): 0.046 g … was also followed for the preparation of the corresponding 3phenyl-2-oxopropanoyl chloride. …
Number of citations: 0 repository.lib.ncsu.edu

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